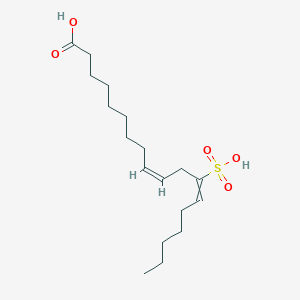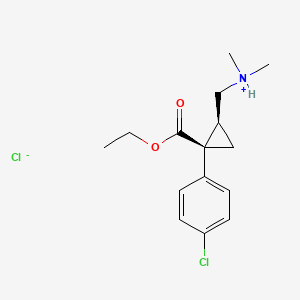
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a dimethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with p-chlorophenyl magnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with dimethylaminomethyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester.
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, methyl ester.
Uniqueness
The unique combination of the cyclopropane ring, chlorophenyl group, and dimethylamino moiety in Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride gives it distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
85467-68-1 |
|---|---|
Fórmula molecular |
C15H21Cl2NO2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
[(1S,2R)-2-(4-chlorophenyl)-2-ethoxycarbonylcyclopropyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-4-19-14(18)15(9-12(15)10-17(2)3)11-5-7-13(16)8-6-11;/h5-8,12H,4,9-10H2,1-3H3;1H/t12-,15+;/m1./s1 |
Clave InChI |
AEVJDZFTXCBMHZ-YLCXCWDSSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
SMILES canónico |
CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




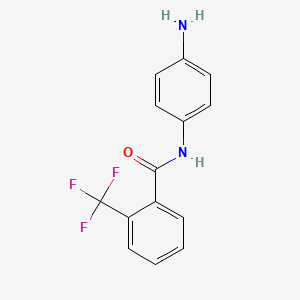
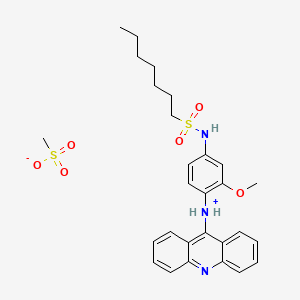
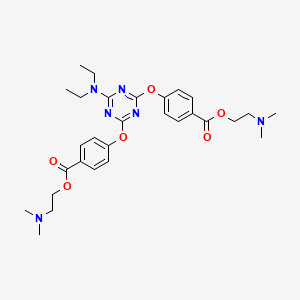
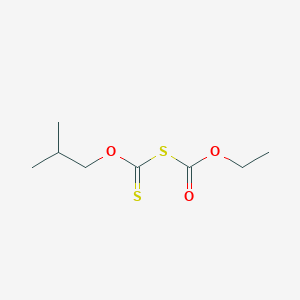
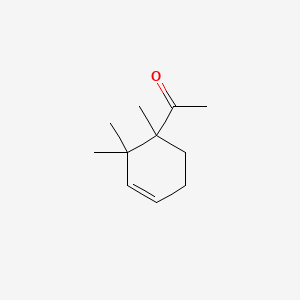


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
